Mca-pro-leu-ala-nva-dap(dnp)-ala-arg-NH2

Übersicht

Beschreibung

Mca-pro-leu-ala-nva-dap(dnp)-ala-arg-NH2 is a useful research compound. Its molecular formula is C48H66N14O15 and its molecular weight is 1079.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

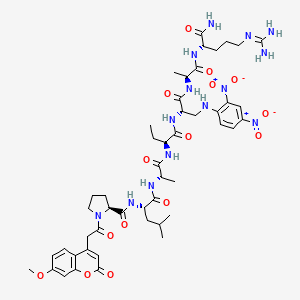

Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide that serves as a fluorogenic substrate for matrix metalloproteinase-2 (MMP-2). Its unique structure and modifications make it a valuable tool in biochemical assays, particularly in studying proteolytic processes involved in various diseases, including cancer and cardiovascular disorders.

Chemical Structure and Properties

The molecular formula of this compound is C49H68N14O15, with a molecular weight of approximately 1093.2 g/mol. The compound appears as a yellow solid and is soluble in dimethyl sulfoxide (DMSO). It is sensitive to light and should be stored at low temperatures for stability .

This compound exhibits significant biological activity as a substrate for MMP-2, which plays a crucial role in tissue remodeling. Upon cleavage by MMP-2, the 7-methoxycoumarin-4-acetyl (Mca) group is released, leading to an increase in fluorescence that can be quantitatively measured. This property allows researchers to monitor MMP-2 activity in various biological contexts .

Comparative Analysis with Other Substrates

The specificity of this compound for MMP-2 makes it particularly advantageous compared to other metalloproteinase substrates. The following table summarizes the characteristics of similar compounds:

| Compound Name | Unique Features |

|---|---|

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Improved specificity for collagenases |

| Dabcyl-LAQAVRSSSAR-EDANS | Used for studying gelatinases |

| Mca-PLAQAV-Dpa-RSSSAR-NH2 | Standard substrate for various metalloproteinases |

This compound stands out due to its enhanced selectivity for MMP-2 and the clarity of the fluorescence signal generated upon cleavage .

Applications in Research

This compound is primarily utilized in research settings to study MMP activity. Its ability to provide measurable fluorescent signals upon enzymatic cleavage makes it essential in various assays aimed at understanding proteolytic processes. Additionally, it is used in drug discovery to screen potential inhibitors of MMPs, which are often therapeutic targets in diseases characterized by excessive tissue remodeling .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in understanding the role of MMPs in disease:

- Cancer Research : In cancer studies, the compound has been used to investigate the invasive properties of cancer cells mediated by MMP-2. The fluorescence readout allows for real-time monitoring of enzyme activity during tumor progression .

- Cardiovascular Studies : Research has shown that MMP-2 plays a role in cardiovascular diseases. Using this substrate, scientists have been able to quantify changes in MMP activity associated with cardiac remodeling following injury or stress .

- Therapeutic Development : The substrate's specificity has facilitated the identification of novel inhibitors that could serve as therapeutic agents against diseases where MMPs are implicated, such as arthritis and fibrosis .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N14O15/c1-7-31(44(68)59-35(23-53-32-15-12-28(61(72)73)21-37(32)62(74)75)46(70)55-26(5)43(67)57-33(41(49)65)10-8-16-52-48(50)51)56-42(66)25(4)54-45(69)34(18-24(2)3)58-47(71)36-11-9-17-60(36)39(63)19-27-20-40(64)77-38-22-29(76-6)13-14-30(27)38/h12-15,20-22,24-26,31,33-36,53H,7-11,16-19,23H2,1-6H3,(H2,49,65)(H,54,69)(H,55,70)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H4,50,51,52)/t25-,26-,31-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDYFAWKKWLFGJ-JSWDBWGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N14O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.